Cross-Resistance Profile: SSJ-183 Demonstrates Minimal Potency Shift Against Multi-Drug-Resistant P. falciparum Strains
SSJ-183 maintains a consistent IC50 across seven P. falciparum strains with diverse resistance profiles, exhibiting only a 2.9-fold variation between the most and least sensitive strains (17 ng/mL to 50 ng/mL) [1]. In contrast, chloroquine and pyrimethamine show 42-fold and 4200-fold variations, respectively, across the same strain panel [1].
| Evidence Dimension | In vitro potency variation across drug-sensitive and multi-drug-resistant P. falciparum strains |
|---|---|
| Target Compound Data | IC50 range: 17–50 ng/mL (max/min ratio: 2.9-fold) |
| Comparator Or Baseline | Chloroquine: IC50 range 5.7–237 ng/mL (max/min ratio: 42-fold); Pyrimethamine: IC50 range 1.3–5456 ng/mL (max/min ratio: 4200-fold) |
| Quantified Difference | SSJ-183 shows 14.5× less variation than chloroquine and 1448× less variation than pyrimethamine |
| Conditions | P. falciparum strains NF54, K1, W2, 7G8, TM90C2A, D6, V1/S; 72-hour [3H]hypoxanthine incorporation assay |
Why This Matters
This low cross-resistance liability supports SSJ-183 selection for research programs focused on overcoming existing antimalarial resistance mechanisms.
- [1] Schleiferböck S, Scheurer C, Ihara M, Itoh I, Bathurst I, Burrows JN, Fantauzzi P, Lotharius J, Charman SA, Morizzi J, et al. In vitro and in vivo characterization of the antimalarial lead compound SSJ-183 in Plasmodium models. Drug Des Devel Ther. 2013;7:1377-1384. View Source
